molecular formula C22H19Cl2NO3 B11161746 12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11161746
M. Wt: 416.3 g/mol
InChI Key: BORZHTLOADNAEX-UHFFFAOYSA-N
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Description

12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzene ring fused with a chromene and oxazine ring system. The presence of chlorine atoms and a benzyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a strong base, such as potassium carbonate, and a suitable solvent, such as acetone, to facilitate the cyclization process . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 12-chloro-3-(2-chlorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include other heterocyclic compounds with benzene, chromene, and oxazine ring systems. These compounds share similar chemical properties and reactivity but differ in their specific substituents and functional groups. Examples include:

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

416.3 g/mol

IUPAC Name

12-chloro-3-[(2-chlorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H19Cl2NO3/c23-18-8-4-1-5-13(18)10-25-11-17-20-16(9-19(24)21(17)27-12-25)14-6-2-3-7-15(14)22(26)28-20/h1,4-5,8-9H,2-3,6-7,10-12H2

InChI Key

BORZHTLOADNAEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CC=C5Cl)Cl

Origin of Product

United States

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